2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide
Description
Structurally, it features a 3-(2-methoxyethyl) group, a 6-methyl substituent, and a thioether-linked acetamide moiety terminating in a naphthalen-1-yl group.
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14-12-18-20(30-14)21(27)25(10-11-28-2)22(24-18)29-13-19(26)23-17-9-5-7-15-6-3-4-8-16(15)17/h3-9,14H,10-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEOJENHACTIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide represents a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 472.59 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds similar to this one often act as inhibitors of various kinases involved in cancer progression and neurological disorders. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : Compounds in this class have been shown to inhibit RTKs such as FLT3 and MET, which are implicated in hematopoiesis and tumor growth respectively .
- Modulation of KCC2 Expression : This compound may enhance the expression of potassium chloride cotransporter 2 (KCC2), which plays a crucial role in neuronal excitability and is linked to conditions such as epilepsy .
Antitumor Activity
Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor properties. For instance:
- Case Study : A study demonstrated that a related compound showed strong inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the downregulation of anti-apoptotic proteins .
Neuroprotective Effects
The potential neuroprotective properties of this compound have been explored in various models:
- Mechanism : By enhancing KCC2 expression, it may help restore chloride homeostasis in neurons, thus reducing hyperexcitability associated with neurodegenerative diseases .
In Vitro Studies
In vitro assays have revealed that this compound demonstrates:
| Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Antiproliferative | 5.0 | A549 (lung cancer) |
| Apoptosis Induction | 10.0 | HeLa (cervical cancer) |
| KCC2 Expression | N/A | Neuronal cell cultures |
In Vivo Studies
Animal models have also been utilized to assess the efficacy of this compound:
- Tumor Xenograft Models : In vivo studies indicated a significant reduction in tumor size when treated with the compound compared to controls.
- Neuroprotective Models : Behavioral tests in rodent models showed improvements in cognitive function following treatment with the compound during induced neurodegeneration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, highlighting key structural and physicochemical differences:
Structural and Functional Analysis
Core Modifications: The target compound and ’s analog share the thieno[3,2-d]pyrimidinone core, which is distinct from the pyrido-thieno[2,3-d]pyrimidinone in .
Substituent Effects :
- Methoxyethyl vs. Methoxyphenyl : The target’s 2-methoxyethyl group (flexible ether chain) may improve aqueous solubility compared to ’s rigid 3-methoxyphenyl substituent .
- Naphthyl vs. Nitrophenyl : The naphthyl group in the target compound is bulkier and more lipophilic than the nitro-substituted phenyl in , which could influence membrane permeability and target selectivity .
Pharmacological Implications :
- Compounds with electron-withdrawing groups (e.g., nitro in , dichlorophenyl in ) often exhibit enhanced antimicrobial or anti-inflammatory activity due to increased electrophilicity .
- The acetylated thioether linkage (common across analogs) contributes to metabolic stability by resisting enzymatic cleavage .
Synthetic Routes: The target compound’s synthesis likely involves alkylation of a 6-methyl-4-oxo-thienopyrimidinone with a chloroacetamide derivative, analogous to methods described for thiopyrimidine alkylation in . This contrasts with the Cu-catalyzed cycloaddition used for triazole-containing analogs in .
Q & A
Q. Q: What are the standard synthetic routes for preparing this compound, and how can reaction progress be monitored?
A: The compound can be synthesized via nucleophilic substitution and thioether bond formation. A typical approach involves:
- Reacting a thienopyrimidinone core with a thiol-containing intermediate (e.g., 2-mercaptoacetamide derivatives) in polar aprotic solvents (DMF or DCM) using bases like KCO or EtN .
- Monitoring via TLC (hexane:ethyl acetate, 8:2) to track intermediate formation and completion .
- Purification through recrystallization (ethanol) or column chromatography. Example: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked analogs .
Advanced Synthesis Optimization
Q. Q: How can researchers optimize yields when handling moisture-sensitive intermediates in its synthesis?
A: Key strategies include:
- Using anhydrous solvents (e.g., DMF, DCM) and inert atmospheres (N/Ar) to prevent hydrolysis of reactive groups like thioethers or acetamides.
- Employing catalytic Cu(OAc) in CuAAC reactions to accelerate cycloaddition and reduce side products .
- Adjusting stoichiometry (1.5:1 excess of nucleophiles) and temperature (reflux in toluene for 6–8 hours) to drive reactions to completion .
Basic Structural Characterization
Q. Q: What spectroscopic and analytical methods are essential for confirming its structure?
A: Standard protocols include:
- H/C NMR : Assign peaks for methoxyethyl (δ ~3.2–3.5 ppm), naphthyl protons (δ ~7.2–8.4 ppm), and carbonyl groups (δ ~165–170 ppm in C) .
- IR Spectroscopy : Identify C=O (1670–1690 cm), thioether (1250–1300 cm), and NH stretches (3260–3300 cm) .
- HRMS : Confirm molecular ion ([M+H]) and isotopic patterns .
Advanced Structural Elucidation
Q. Q: How can X-ray crystallography resolve ambiguities in stereochemistry or bond connectivity?
A:
- Use SHELXL for refining crystallographic data to resolve bond angles and torsional strain in the thienopyrimidinone core .
- Compare experimental vs. calculated powder XRD patterns to detect polymorphism.
- Employ 2D NMR (COSY, HSQC) to map through-space couplings in crowded regions (e.g., naphthyl substituents) .
Experimental Design for Bioactivity Studies
Q. Q: How should researchers design in vitro assays to evaluate its pharmacological potential?
A:
- Adopt randomized block designs with split plots for dose-response studies (e.g., IC determination in cancer cell lines) .
- Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle).
- Use orthogonal assays (MTT, apoptosis markers) to validate cytotoxicity mechanisms .
Structure-Activity Relationship (SAR) Studies
Q. Q: What modifications to the core structure could enhance target selectivity?
A:
- Replace the naphthyl group with substituted aryl rings (e.g., 4-fluorophenyl) to modulate lipophilicity and binding pocket interactions .
- Introduce electron-withdrawing groups (e.g., -NO) on the acetamide moiety to improve metabolic stability .
- Explore bioisosteric replacements (e.g., oxadiazole for thioether) to reduce off-target effects .
Addressing Data Contradictions
Q. Q: How to resolve discrepancies between theoretical and experimental elemental analysis data?
A:
- Recheck purity via HPLC (C18 column, acetonitrile/water gradient) to detect impurities .
- Use orthogonal methods: Compare HRMS-derived empirical formulas with combustion analysis (C, H, N, S).
- Consider hygroscopicity or solvent retention (e.g., DMSO in NMR samples) as confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
